2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(2-Acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with an acetamido group at position 2 and an acetamide-linked thiophen-2-ylmethyl moiety at position 2. This structure combines key pharmacophores: the thiazole ring is known for diverse biological activities, while the acetamide and thiophene groups enhance solubility and binding interactions.
Properties
CAS No. |
923138-56-1 |
|---|---|
Molecular Formula |
C12H13N3O2S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-8(16)14-12-15-9(7-19-12)5-11(17)13-6-10-3-2-4-18-10/h2-4,7H,5-6H2,1H3,(H,13,17)(H,14,15,16) |
InChI Key |
LTKPAMIUUGTQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols.
Scientific Research Applications
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Backbone
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS: 851623-62-6)
- Structure : Differs by a phenyl group at position 2 of the thiazole instead of an acetamido group.
- Biological activity may shift due to altered electronic effects and steric hindrance .
N-(4-Phenyl-2-thiazolyl)acetamide
- Structure : Simpler framework lacking the thiophenmethyl side chain.
- Properties: The absence of the thiophenmethyl group reduces molecular complexity and may limit interactions with hydrophobic binding pockets. Synthesized via 2-amino-4-substituted thiazole and acetonitrile under AlCl₃ catalysis .
- Applications : Serves as a precursor for more complex derivatives in drug discovery.
Analogs with Extended Heterocyclic Systems
Triazole-Benzodiazol-Thiazole Hybrids (e.g., Compound 9c)
- Structure : Incorporates a triazole and benzodiazol group linked to a thiazole acetamide (e.g., 9c: 4-bromophenyl substitution on thiazole) .
- Docking studies suggest distinct binding modes compared to simpler thiazole derivatives .
- Applications : Explored for enzyme inhibition, particularly in contexts requiring multi-heterocyclic interactions.
Quinazolinone-Thioacetamide Derivatives (e.g., Compound 5)
- Structure: Combines a quinazolinone core with a thioacetamide-thiazole moiety.
- Properties : The thioacetamide group introduces sulfur-based reactivity, enabling disulfide bond formation or metal chelation. Melting points range from 170–315°C, influenced by sulfonamide and aryl substitutions .
- Applications: Potential use in anticancer or antimicrobial agents due to dual pharmacophores .
Functional Group Variations
Thioxoacetamide Derivatives (e.g., Compound 9)
- Structure : Features a thioxo (C=S) group instead of the acetamide’s carbonyl (C=O).
- Properties : The thioxo group enhances hydrogen-bond acceptor capacity and may improve binding to cysteine-rich enzymatic sites. Higher melting points (e.g., 186–207°C) compared to acetamides due to increased polarity .
- Applications : Investigated for antiparasitic or antiviral activities .
Flavouring Agent: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Structure: Includes a phenoxy and pyrazolyl group instead of the thiazole-acetamido core.
- Properties: Approved as GRAS (FEMA 4809) for cooling sensations. Lower molecular weight and polar groups (phenoxy, pyrazole) enhance volatility, making it suitable for flavor applications .
Biological Activity
The compound 2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound.
Synthesis
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available thiazole derivatives. The synthetic pathway often includes:
- Formation of Thiazole Ring : Utilizing thiazole precursors and acetic anhydride.
- Acetamide Substitution : Introducing acetamide groups through nucleophilic substitution.
- Thiophene Integration : Coupling thiophenes via electrophilic aromatic substitution or other coupling methods.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various strains of bacteria, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values suggest a promising efficacy compared to standard antibiotics.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | 100 | 99 |
| Standard Drug (e.g., Rifampicin) | 0.5 | 100 |
These results indicate that the compound exhibits strong inhibitory effects against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties of thiazole derivatives have been explored in several studies. In vitro assays on cancer cell lines such as A549 (lung cancer) and C6 (glioma) have shown that the compound can induce apoptosis in tumor cells, which is a critical mechanism for anticancer activity.
- Cell Viability Assays : MTT assays demonstrated a reduction in cell viability at varying concentrations.
- Apoptosis Induction : Caspase activation assays confirmed that the compound triggers apoptotic pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction via caspase activation |
| C6 | 20 | Cell cycle arrest and apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their chemical structure. Key structural features that enhance activity include:
- Substituents on the Thiazole Ring : Electron-withdrawing groups can enhance potency.
- Length and Nature of Alkyl Chains : Modifications in the thiophenyl moiety can affect lipophilicity and cellular uptake.
Case Studies
A recent study evaluated several thiazole derivatives, including our compound, against M. tuberculosis and various cancer cell lines. The findings highlighted:
- Efficacy against Drug-resistant Strains : The compound showed activity against resistant strains of M. tuberculosis.
- Potential Combination Therapy : Synergistic effects were observed when combined with existing antibiotics, suggesting a pathway for overcoming resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
